[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE is a chemical compound characterized by the presence of a hydrazine group attached to a 3,4-dichlorophenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE typically involves the condensation of 3,4-dichlorobenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.
Scientific Research Applications
[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE can be compared with other similar compounds, such as:
[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE: Similar structure but with different substitution pattern on the aromatic ring.
[(3,4-DICHLOROPHENYL)METHYLIDENE]BIS(1H-INDOLE-2-CARBOXYLATE): Contains additional functional groups, leading to different chemical properties and applications.
[(3,4-DICHLOROPHENYL)METHYLIDENE]PHENOXYACETOHYDRAZIDE: Another derivative with distinct functional groups, used in different research contexts.
Properties
IUPAC Name |
(3,4-dichlorophenyl)methylidenehydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-4H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRALIFVMSFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NN)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391186 |
Source
|
Record name | Benzaldehyde, 3,4-dichloro-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61428-00-0 |
Source
|
Record name | Benzaldehyde, 3,4-dichloro-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.